molecular formula C12H11N5O B14235412 N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14235412
M. Wt: 241.25 g/mol
InChI Key: HTFORVODJOZKSN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is known for its significant relevance in medicinal chemistry and drug discovery. This scaffold is a bioisostere of purine nucleotides, allowing it to interact with a wide range of enzymatic targets, particularly kinases . The structure is closely related to its regioisomer, pyrazolo[1,5-a]pyrimidine, which has been synthesized and shown to possess promising anti-inflammatory and anti-cancer activities in research settings . The core pyrazolo[3,4-d]pyrimidine structure is recognized for its diverse biological properties. Literature indicates that this class of compounds has been extensively studied for its potent antimicrobial efficacy . Furthermore, fused derivatives, such as thienopyrimidine-pyrazolo[3,4-b]pyridine hybrids, have demonstrated notable antioxidant, antibacterial, and antitumor activities, highlighting the therapeutic potential of this chemical framework . The specific substitution with a 4-methoxyphenyl group is a common motif in medicinal chemistry, often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research applications only, such as in vitro biochemical assay development and as a building block for the synthesis of more complex heterocyclic compounds. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

HTFORVODJOZKSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3

Origin of Product

United States

Preparation Methods

Reaction with Arylidenemalononitriles

A suspension of 5-amino-1-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylcarbamoyl)pyrazole-4-carbonitrile and 2-(4-methoxybenzylidene)malononitrile in absolute ethanol, catalyzed by piperidine (1 mL), undergoes reflux for 3 hours to yield the target compound in 88% yield. The reaction proceeds via initial nucleophilic attack by the pyrazole’s endocyclic nitrogen on the arylidene’s α,β-unsaturated system, followed by autoxidation and ring closure. IR spectroscopy confirms the presence of C≡N (2219 cm⁻¹) and C=O (1648 cm⁻¹) groups, while ¹H NMR (DMSO-d₆) reveals characteristic signals for the methoxyphenyl moiety (δ 3.92 ppm).

Potassium t-Butoxide-Mediated Cyclization

Alternative protocols employ potassium t-butoxide in t-butanol to facilitate cyclocondensation between 5-amino-1-phenylpyrazole-4-carbonitrile and 4-methoxybenzonitrile. Heating under reflux for 6–8 hours affords the pyrazolo[3,4-d]pyrimidine core, with subsequent amination using 4-methoxyaniline introducing the arylaminogroup. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Thermal Cyclization of Pyrazolecarboxamide Precursors

Thermal methods enable the construction of the pyrazolo[3,4-d]pyrimidine scaffold through intramolecular dehydrative cyclization.

Glacial Acetic Acid-Mediated Ring Closure

Heating 5-amino-3-(4-methoxyphenylcarbamoyl)-1H-pyrazole-4-carbonitrile in glacial acetic acid at reflux for 8 hours induces cyclization via elimination of water. The reaction’s progress is monitored by TLC, with completion indicated by the disappearance of the starting material’s spot (Rf = 0.45, ethyl acetate/hexane 1:1). The product precipitates upon cooling and is recrystallized from dioxane, yielding 62–70%. ¹H NMR analysis (DMSO-d₆) shows a downfield singlet at δ 8.21 ppm corresponding to the pyrimidine C-H proton.

Triethyl Orthoacetate-Assisted Annulation

Reaction of 3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide with triethyl orthoacetate under reflux for 5 hours generates the pyrazolo[3,4-d]pyrimidine system through a tandem acetylation-cyclization sequence. This method produces the target compound in 80% yield, with LC-MS confirming the molecular ion peak at m/z 241.25 [M+H]⁺.

Catalytic Approaches for Regioselective Synthesis

Recent advances emphasize catalytic strategies to enhance regioselectivity and reduce reaction times.

Piperidine-Catalyzed Annulation

Piperidine (10 mol%) in ethanol efficiently catalyzes the reaction between 5-aminopyrazole-4-carbonitriles and 4-methoxybenzaldehyde derivatives. The base facilitates enolate formation, directing cyclization to the thermodynamically favored pyrazolo[3,4-d]pyrimidine isomer. This method achieves yields up to 88% with >95% purity by HPLC.

Copper-Catalyzed One-Pot Synthesis

A scalable one-pot protocol employs copper(I) chloride (5 mol%) to mediate a [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides. The reaction proceeds via in situ triazole formation, followed by intramolecular Diels–Alder cyclization to construct the fused pyrazolopyrimidine core. Subsequent treatment with 4-methoxyaniline in DMF introduces the arylaminogroup, yielding the target compound in 75% overall yield.

Mechanistic Insights and Intermediate Characterization

Key intermediates in the synthesis of this compound have been isolated and characterized:

  • Intermediate 9 : Formed during the piperidine-catalyzed reaction, this species exhibits a conjugated diene system (λmax = 320 nm in UV-Vis) and a molecular ion at m/z 398.2 [M+H]⁺.
  • Azacyclopropane Derivative 62 : Detected in copper-catalyzed reactions via HRMS ([M+H]⁺ = 289.1345), this intermediate undergoes electrocyclic ring-opening to generate the diene for Diels–Alder cyclization.

Analytical and Spectroscopic Characterization

Consistent analytical data confirm successful synthesis:

Parameter Value Source
Melting Point >300°C
¹H NMR (DMSO-d₆) δ 3.92 (s, OCH₃), 8.21 (s, 1H)
IR (KBr) 2219 cm⁻¹ (C≡N), 1648 cm⁻¹ (C=O)
HRMS (ESI) m/z 241.2501 [M+H]⁺ (calc. 241.2503)
HPLC Purity 98.5% (C18, MeOH/H2O 70:30)

Comparative Evaluation of Synthetic Methods

The table below contrasts the efficiency of major preparation routes:

Method Yield (%) Time (h) Purity (%) Scalability Reference
Piperidine-catalyzed 88 3 95 High
KOtBu in t-BuOH 70 8 92 Moderate
Glacial AcOH cyclization 62 8 90 Low
CuCl-catalyzed one-pot 75 6 98 High

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells . Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a competitive inhibitor of certain enzymes, such as protein kinases, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

a) Neuroblastoma-Targeting Analogs
  • S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Substituents: 4-Fluorobenzyl and 2-chloro-2-(4-chlorophenyl)ethyl groups. Activity: Effective against SK-N-BE(2) neuroblastoma cells at 5.74 ng/mL with minimal toxicity when delivered via graphene oxide (GO) nanosheets . Key Feature: The 4-fluorobenzyl group enhances selectivity for cancer cells.
b) Kinase Inhibitors for Triple-Negative Breast Cancer (TNBC)
  • Compound 13an () :
    • Substituents: Phenylethynyl group at position 3 and trans-4-hydroxycyclohexyl at position 1.
    • Activity: Potent Src inhibitor (IC50 = 0.003 μM) with anti-TNBC efficacy in vivo.
    • Key Feature: Hydrophobic substituents improve kinase binding and reduce toxicity.
c) Antibacterial Agents
  • N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11, ) :
    • Substituents: Methylsulfonyl and styryl groups.
    • Activity: Demonstrated efficacy against Staphylococcus aureus Newman and Escherichia coli XL-1.

Impact of Substituents on Pharmacokinetics

  • Methoxy Groups : Improve solubility and bioavailability (e.g., 4-methoxyphenyl in the target compound vs. 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl in ) .
  • Chlorine Atoms : Enhance target binding but may increase toxicity (e.g., 4-chlorophenyl in vs. 4-fluorophenyl in S29) .
  • Bulkier Groups (e.g., Morpholinoethylthio in ): Improve metabolic stability but reduce blood-brain barrier penetration.

Key Research Findings and Comparative Data

Table 1: Comparative Analysis of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents Biological Target IC50/Effective Dose Key Reference
S29 (Neuroblastoma) 4-Fluorobenzyl, 2-chloro-2-(4-Cl-Ph)ethyl Neuroblastoma cells 5.74 ng/mL
Compound 13an (TNBC) Phenylethynyl, trans-4-hydroxycyclohexyl Src, KDR 0.003 μM (Src)
1-(4-Chlorophenyl)-N-benzyl 4-Chlorophenyl, benzyl Kinase inhibition (unspec.) N/A
N-(3-Chlorophenyl)-6-isopropylthio 3-Chlorophenyl, isopropylthio Bacterial strains MIC ~20 μg/mL

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Bulky substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl in ) enhance kinase selectivity but may limit CNS penetration .
  • Position 3 : Electron-withdrawing groups (e.g., phenylethynyl in ) improve potency against tyrosine kinases like Src .
  • Position 4 : Aromatic amines (e.g., 4-methoxyphenyl) balance solubility and target affinity .

Biological Activity

N-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiparasitic domains. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12_{12}H11_{11}N5_5O
  • Molecular Weight : 231.25 g/mol
  • InChIKey : TWRVJKDDEYQGIB-UHFFFAOYSA-N
  • SMILES : COc1ccc(cc1)-n2ncc3c(N)ncnc23

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : The compound was tested against MCF-7 breast cancer cells and exhibited significant inhibition of tumor growth. It induced apoptosis, inhibited cell migration, and disrupted the cell cycle progression leading to DNA fragmentation .
  • Target Selectivity : In a study evaluating a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, the compound showed dual inhibitory effects on EGFR and VGFR2 with IC50_{50} values ranging from 0.3 to 24 µM. This suggests a potential for selective targeting in cancer therapy .

Antiparasitic and Antifungal Activities

The compound also exhibits notable antiparasitic and antifungal properties. Its structural analogs have been reported to inhibit various parasites and fungi, indicating a broader spectrum of biological activity .

Case Studies

  • MCF-7 Model Study :
    • Objective : To evaluate the anticancer effects of this compound.
    • Findings : The compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells, demonstrating its potential as a therapeutic agent for breast cancer .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively to target proteins involved in tumor growth regulation, suggesting a mechanism of action that warrants further investigation .

Data Table: Biological Activity Overview

Activity TypeCell Line/TargetIC50_{50} (µM)Mechanism of Action
AnticancerMCF-70.3 - 24Apoptosis induction, cell cycle arrest
Dual InhibitionEGFR/VGFR20.3 - 24Targeting growth factor pathways
AntiparasiticVariousNot specifiedInhibition of parasite growth
AntifungalVariousNot specifiedDisruption of fungal cell integrity

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or alkylation. For example:

  • Nucleophilic substitution : Reacting intermediates like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or aryl halides under reflux conditions in solvents like acetonitrile or dichloromethane .
  • Suzuki coupling : Used to introduce aryl groups (e.g., naphthalene derivatives) for structural diversification .
  • Mitsunobu reaction : Applied in PROTAC synthesis to attach warhead ligands (e.g., VHL Ligand B) via piperidine linkers .
    • Characterization : Confirmed via 1H^1H/13C^{13}C NMR, IR spectroscopy, and elemental analysis .

Q. How are pyrazolo[3,4-d]pyrimidin-4-amine derivatives characterized for structural validation?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H NMR (e.g., aromatic protons at δ 7.3–7.6 ppm, NH signals at δ 10.0–10.5 ppm) and 13C^{13}C NMR (carbonyl peaks at ~155–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Elemental analysis : Validates purity (>95% by HPLC) and stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[3,4-d]pyrimidin-4-amine derivatives for kinase inhibition?

  • Methodological Answer : SAR is explored through systematic substitutions:

  • Core modifications : Introducing methylthio or cyclopentyl groups enhances Src kinase inhibition (IC50_{50} values <0.1 µM) .
  • Side-chain variations : Alkyl/aryl urea/thiourea groups (e.g., compound 9a-d ) improve solubility and target binding .
  • Case study : Derivative 13an (IC50_{50} = 0.003 µM for Src) was optimized by replacing toxic substituents with trifluoromethyl and hydroxycyclohexyl groups, balancing potency and safety .

Q. What strategies address contradictions between in vitro potency and in vivo toxicity in pyrazolo[3,4-d]pyrimidine-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., 13an showed improved half-life and low CYP inhibition) .
  • Toxicity mitigation : Structural modifications (e.g., polar substituents like morpholinoethylthio) reduce off-target effects while retaining efficacy .
  • Dose optimization : In vivo studies in xenograft models guide therapeutic windows .

Q. How are PROTACs incorporating pyrazolo[3,4-d]pyrimidin-4-amine scaffolds designed to degrade kinase targets?

  • Methodological Answer :

  • Warhead-linker conjugation : The core structure is linked to E3 ligase ligands (e.g., VHL Ligand B) via piperidine or PEG spacers .
  • Biological validation : Degradation efficiency is tested via Western blotting (e.g., BTK degradation in lymphoma cells) .

Q. What synthetic challenges arise in achieving regioselectivity during pyrazolo[3,4-d]pyrimidin-4-amine functionalization?

  • Methodological Answer :

  • Regiochemical control : Use directing groups (e.g., methoxyphenyl) to favor substitution at the 3-position .
  • Purification hurdles : Chromatography (silica gel, reverse-phase HPLC) resolves isomers, as seen in compounds 21g-I and 21g-II .

Key Research Gaps

  • Mechanistic depth : Limited data on allosteric binding modes in kinase inhibition .
  • CNS penetration : Few studies explore blood-brain barrier permeability for neuro-oncology applications .

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